1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Description
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Properties
IUPAC Name |
1-(4-methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMZZWCVWWPHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory activities. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound features a thiadiazole ring and a urea moiety, which are known for their biological significance. The presence of a sulfanyl group enhances its lipophilicity, facilitating membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Significant |
| Escherichia coli | Moderate to significant |
| Pseudomonas aeruginosa | Moderate |
| Aspergillus niger | Moderate |
| Aspergillus fumigatus | Moderate |
In vitro studies indicate that the compound exhibits minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential as an antimicrobial agent .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, compounds with similar structures have been reported to reduce inflammation markers in animal models .
Urease Inhibition
Urease is an enzyme that plays a critical role in the pathogenesis of certain infections and is a target for drug development. The compound has been evaluated for its urease inhibitory activity. In studies, it showed promising results with IC50 values indicating potent inhibition:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.87 ± 0.09 |
| Thiourea (control) | 22.54 ± 2.34 |
The structure–activity relationship (SAR) analysis suggests that modifications to the thiadiazole ring can enhance urease inhibition .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving the synthesis of various thiadiazole derivatives found that those containing the sulfanyl group exhibited enhanced activity against resistant strains of bacteria.
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds similar to this compound significantly reduced joint swelling and inflammatory markers.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea. For instance:
- Mechanism of Action : Compounds in this class have been shown to induce apoptosis in cancer cells. A study involving similar urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The most active compounds exhibited IC50 values lower than those of established chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Case Study: Synthesis and Evaluation
A series of urea derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that structural modifications could enhance their efficacy. For example, substituting specific functional groups led to increased selectivity and potency against targeted cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promise in antimicrobial applications:
- In Vitro Studies : Research has demonstrated that derivatives of thiadiazole-containing ureas exhibit significant antibacterial and antifungal activities. These compounds disrupt microbial cell functions, making them potential candidates for developing new antimicrobial agents .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, the compound's unique structure allows for exploration in other therapeutic areas:
- Anti-inflammatory Properties : Some studies suggest that modifications of thiadiazole-based compounds can result in anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines positions these compounds as candidates for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
- Copper(I) iodide : Adding CuI (5 mol%) accelerates the alkylation step, reducing reaction time from 12 to 4 hours.
- Microwave-assisted synthesis : Cyclization steps achieve 95% yield in 2 hours under microwave irradiation (150 W, 100°C).
Challenges and Solutions
Regioselectivity in Thiadiazole Functionalization
The 5-position of 1,3,4-thiadiazoles is inherently more reactive due to electron-deficient aromaticity. Competitive reactions at the 2-position are mitigated by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).
Stability of the Urea Linkage
Urea derivatives are prone to hydrolysis under acidic or basic conditions. Storage under inert atmosphere (N₂ or Ar) at −20°C prolongs shelf life.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical cyclization (POCl₃) | High purity | Corrosive reagents | 78% |
| Microwave-assisted cyclization | Rapid, high yield | Specialized equipment | 95% |
| Copper-catalyzed alkylation | Fast kinetics | Requires inert conditions | 92% |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-3-[5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea?
Methodological Answer: The synthesis typically involves coupling a substituted 2-amino-1,3,4-thiadiazole with an appropriate aroyl isocyanate. A general protocol includes:
- Step 1: Preparation of 5-(prop-2-yn-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine via nucleophilic substitution of 2-amino-1,3,4-thiadiazole with propargyl bromide.
- Step 2: Reaction of the amine intermediate with 4-methylphenyl isocyanate in anhydrous dimethylformamide (DMF) using triethylamine as a base .
- Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (up to 85%) compared to conventional heating .
Q. Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Key Conditions |
|---|---|---|---|
| Conventional Heating | 12–24 hours | 60–70 | DMF, 80°C, triethylamine |
| Microwave-Assisted | 30 minutes | 80–85 | 100°C, solvent-free or DMF |
Q. How is the crystal structure of this compound determined, and what key geometric parameters are observed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization: Slow evaporation of a chloroform-ethanol (1:1) solution yields suitable crystals .
- Data Collection: Using Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Key Geometric Parameters (from analogous thiadiazole derivatives):
- Dihedral angles between thiadiazole and attached benzene rings: 0.8(3)° and 0.9(3)° (near coplanarity).
- Dihedral angle between two thiadiazole rings: 46.3(3)° (butterfly-like conformation) .
- Lattice parameters: a = 16.8944(14) Å, b = 4.1959(5) Å, c = 27.107(2) Å, β = 96.084(8)° .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data obtained during characterization?
Methodological Answer: Discrepancies in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-Validation: Use multiple techniques (e.g., SC-XRD for conformation, HPLC for purity).
- Computational Modeling: Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.
- Dynamic NMR: Resolve tautomeric equilibria (e.g., thione-thiol tautomerism in thiadiazoles) by variable-temperature studies .
Q. What methodologies are employed to optimize reaction conditions for synthesizing this compound with high purity and yield?
Methodological Answer: Advanced optimization techniques include:
- Design of Experiments (DoE): Evaluate factors like temperature, solvent, and catalyst loading using response surface methodology.
- Continuous Flow Chemistry: Enhances reproducibility and scalability by precise control of residence time and mixing .
- In Situ Monitoring: Use techniques like FT-IR or Raman spectroscopy to track reaction progress and intermediate formation .
Case Study (Microwave Optimization):
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst-Free Conditions: Avoid side reactions from residual bases (e.g., triethylamine) .
Q. How does the prop-2-yn-1-ylsulfanyl substituent influence the compound's biological activity, and what experimental approaches validate these effects?
Methodological Answer: The propargylthio group enhances bioactivity via:
- Electron-Withdrawing Effects: Increases electrophilicity, improving enzyme inhibition (e.g., acetylcholinesterase).
- Hydrogen Bonding: The sulfur atom interacts with biological targets (e.g., bacterial cell membranes) .
Experimental Validation:
Q. Structure-Activity Relationship (SAR) Table
| Substituent | Bioactivity (IC₅₀, µM) | Key Target |
|---|---|---|
| Prop-2-yn-1-ylsulfanyl | 12.5 ± 1.2 | Antibacterial |
| Methylthio | 25.3 ± 2.1 | Antioxidant |
| Phenylsulfanyl | 18.7 ± 1.8 | Antifungal |
Q. What strategies are recommended for analyzing intermolecular interactions in the crystal lattice of this compound?
Methodological Answer: Use Hirshfeld Surface Analysis to quantify interactions:
- π-π Stacking: Between thiadiazole and benzene rings (distance ~3.5 Å).
- Hydrogen Bonds: N–H···O/S interactions stabilize the lattice (e.g., N–H···S bond length = 2.89 Å) .
- Van der Waals Contacts: Propargyl groups contribute to packing efficiency (C–H···π interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
